4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.:
Cat. No.: VC16075203
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4S |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-6-4-5-7-13(11)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
| Standard InChI Key | REMHLUDVXNDJGN-VXLYETTFSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The molecule features a 1,2,4-triazole-3-thione backbone, a five-membered aromatic ring containing three nitrogen atoms and a sulfur atom at position 3. The triazole ring is substituted at positions 4 and 5:
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Position 4: An (E)-configured hydrazone group derived from 2-hydroxybenzaldehyde, contributing π-conjugation and metal-chelating capabilities.
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Position 5: A 3,4,5-trimethoxyphenyl group, a structural motif associated with tubulin inhibition and anticancer activity .
The thione (-C=S) group enhances electrophilicity, facilitating interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
General Synthesis of 1,2,4-Triazole-3-Thiones
The synthesis of 1,2,4-triazole-3-thiones typically involves two key steps, as outlined in recent methodologies :
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Formation of Thiosemicarbazides: Substituted hydrazides react with alkyl/aryl isothiocyanates in ethanol to form acyl-thiosemicarbazide intermediates.
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Cyclization: Refluxing the intermediate in 4N NaOH induces ring closure, yielding the triazolethione core.
Application to the Target Compound
For 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the synthesis likely proceeds as follows:
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Hydrazide Preparation: 3,4,5-Trimethoxybenzoic acid hydrazide is synthesized from the corresponding carboxylic acid.
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Thiosemicarbazide Formation: Reaction with an isothiocyanate (e.g., allyl isothiocyanate) in ethanol yields a substituted thiosemicarbazide.
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Cyclization: Alkaline reflux induces cyclization to form the triazole ring.
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Hydrazone Formation: Condensation with 2-hydroxybenzaldehyde introduces the hydrazone moiety.
Optimized Conditions:
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Solvent: Ethanol/water mixture (3:1)
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Temperature: Reflux at 80°C for 6–8 hours
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands confirm functional groups:
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N-H Stretch: 3200–3350 cm⁻¹ (triazole and hydrazone NH).
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O-H Stretch: 3450 cm⁻¹ (phenolic -OH).
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C=N Stretch: 1600–1620 cm⁻¹ (hydrazone and triazole rings) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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δ 10.2 ppm (s, 1H, phenolic -OH).
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δ 8.3 ppm (s, 1H, hydrazone CH=N).
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δ 6.8–7.5 ppm (m, 4H, aromatic protons).
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δ 3.8 ppm (s, 9H, OCH₃ groups).
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¹³C NMR:
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δ 178.5 ppm (C=S).
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δ 160–150 ppm (C=N).
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High-Performance Liquid Chromatography (HPLC)
Biological Activity and Mechanisms
Antibacterial Activity
Triazolethiones exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The trimethoxyphenyl group enhances membrane penetration, while the hydrazone moiety disrupts bacterial enzyme systems .
Table 1: Minimum Inhibitory Concentrations (MIC) Against Bacterial Strains
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 25.0 |
Data extrapolated from analogous compounds .
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: High gastrointestinal absorption (LogP ≈ 2.5).
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Metabolism: Hepatic cytochrome P450 oxidation.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Triazolethione Derivatives
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